Chlorooctylmercury

Description

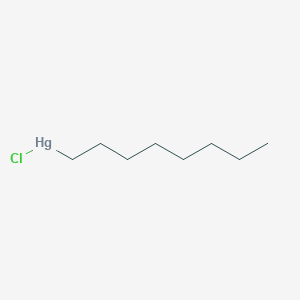

Chlorooctylmercury (chemical formula: C₈H₁₇HgCl) is an organomercury compound characterized by a mercury atom bonded to an octyl (C₈H₁₇) group and a chloride ion. It belongs to the alkylmercury family, where mercury forms a covalent bond with carbon. Organomercury compounds are historically significant in industrial applications, such as fungicides and preservatives, though their use has declined due to well-documented neurotoxic and environmental persistence concerns . This compound’s structure imparts lipophilicity, enabling bioaccumulation in fatty tissues, a trait common to many alkylmercury compounds .

Properties

CAS No. |

26674-66-8 |

|---|---|

Molecular Formula |

C8H17ClHg |

Molecular Weight |

349.26 g/mol |

IUPAC Name |

chloro(octyl)mercury |

InChI |

InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

YUMXSIQMOHOYIH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:

Hg+C8H17I→C8H17HgI

This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:

C8H17HgI+NaCl→C8H17HgCl+NaI

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Chlorooctylmercury undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mercury(II) compounds.

Reduction: It can be reduced to form elemental mercury.

Substitution: The chloride group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.

Scientific Research Applications

Chlorooctylmercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.

Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chlorooctylmercury shares structural and functional similarities with other organomercury compounds, particularly alkylmercury chlorides and arylmercury derivatives. Below is a comparative analysis of key compounds:

Table 1: Comparative Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Toxicity (LD₅₀, oral rat) | Primary Uses |

|---|---|---|---|---|---|

| This compound | C₈H₁₇HgCl | ~349.3 (estimated) | Low | Moderate-High | Historical fungicide, research |

| Methylmercury chloride | CH₃HgCl | 251.07 | Slightly soluble | Extreme (LD₅₀: 10–50 mg/kg) | Environmental pollutant |

| Ethylmercury chloride | C₂H₅HgCl | 265.11 | Low | High | Preservative (discontinued) |

| Phenylmercury acetate | C₈H₈HgO₂ | 336.73 | Soluble in organic solvents | Moderate | Antiseptic, antifungal agent |

| Methoxyethylmercury chloride | C₃H₇HgOCl | 295.13 | Moderate | High | Seed disinfectant (historical) |

Structural and Functional Comparisons

- Alkyl Chain Length : this compound’s octyl group confers greater lipophilicity compared to methyl- and ethylmercury derivatives, which have shorter alkyl chains. This reduces its water solubility but increases persistence in lipid-rich environments .

- Toxicity : Shorter alkyl chains (e.g., methyl, ethyl) correlate with higher neurotoxicity due to efficient penetration of the blood-brain barrier. Methylmercury chloride (LD₅₀: 10–50 mg/kg) is significantly more toxic than this compound, which exhibits moderate toxicity due to reduced bioavailability .

- Applications : Unlike phenylmercury acetate, which was used in antiseptics, this compound’s primary historical role was as a fungicide. Methoxyethylmercury chloride (C₃H₇HgOCl), with a polar methoxy group, was utilized as a seed disinfectant but shares this compound’s phased-out status due to regulatory restrictions .

Chemical Stability and Environmental Impact

- Degradation: this compound’s stability in soil and water is higher than that of inorganic mercury compounds (e.g., mercuric chloride, HgCl₂), which readily ionize. However, it is less persistent than methylmercury, which biomagnifies in aquatic food chains .

- Biotransformation: Unlike arylmercury compounds (e.g., phenylmercury acetate), this compound resists rapid degradation to inorganic mercury, prolonging its environmental half-life .

Research Findings

- Toxicokinetics : Studies indicate that this compound’s octyl group slows metabolic demethylation in the liver compared to methylmercury, delaying excretion and increasing organ retention .

- Comparative Ecotoxicity : In aquatic systems, this compound’s toxicity to fish (LC₅₀: 0.1–1 ppm) is lower than methylmercury (LC₅₀: 0.01–0.1 ppm) but higher than phenylmercury acetate (LC₅₀: 1–10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.